molecular formula C11H5BrClN3O B14911841 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

Cat. No.: B14911841
M. Wt: 310.53 g/mol
InChI Key: ZSAMLTDTRODRQT-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and phenoxy groups

Preparation Methods

The synthesis of 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-bromo-2-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H5BrClN3O

Molecular Weight

310.53 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

InChI

InChI=1S/C11H5BrClN3O/c12-7-1-2-10(8(13)5-7)17-11-9(6-14)15-3-4-16-11/h1-5H

InChI Key

ZSAMLTDTRODRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC2=NC=CN=C2C#N

Origin of Product

United States

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